molecular formula C6H9NO6 B10841799 2-Hydroxycarbamoyl-pentanedioic acid

2-Hydroxycarbamoyl-pentanedioic acid

Cat. No.: B10841799
M. Wt: 191.14 g/mol
InChI Key: FSDICXJFWIWOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by the presence of both hydroxyl and carbamoyl functional groups attached to a pentanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxycarbamoyl-pentanedioic acid typically involves the reaction of glutaric acid derivatives with hydroxylamine under controlled conditions. One common method includes the use of glutaric anhydride, which reacts with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxycarbamoyl-pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxycarbamoyl-pentanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxycarbamoyl-pentanedioic acid involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound can act as an inhibitor or activator of these enzymes, thereby modulating their activity. The hydroxyl and carbamoyl groups play a crucial role in binding to the active sites of the enzymes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and carbamoyl functional groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C6H9NO6

Molecular Weight

191.14 g/mol

IUPAC Name

2-(hydroxycarbamoyl)pentanedioic acid

InChI

InChI=1S/C6H9NO6/c8-4(9)2-1-3(6(11)12)5(10)7-13/h3,13H,1-2H2,(H,7,10)(H,8,9)(H,11,12)

InChI Key

FSDICXJFWIWOEV-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(C(=O)NO)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.